![molecular formula C19H15N7O3 B2817740 2-(benzo[d]isoxazol-3-yl)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide CAS No. 2034349-24-9](/img/structure/B2817740.png)
2-(benzo[d]isoxazol-3-yl)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(benzo[d]isoxazol-3-yl)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide is a useful research compound. Its molecular formula is C19H15N7O3 and its molecular weight is 389.375. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(benzo[d]isoxazol-3-yl)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be broken down as follows:
- Benzo[d]isoxazole : A bicyclic structure known for various biological activities.
- Oxadiazole and Triazole Rings : These contribute to the compound's potential pharmacological effects.
Biological Activity Overview
Research indicates that compounds featuring benzo[d]isoxazole and related heterocycles often exhibit significant biological activities including antimicrobial, anticancer, and anti-inflammatory effects.
Antimicrobial Activity
Studies have shown that derivatives of benzo[d]isoxazole possess varying degrees of antimicrobial activity. For instance, a related study on benzoxazole derivatives indicated that some compounds exhibited notable antibacterial properties against Bacillus subtilis and Escherichia coli with minimal inhibitory concentrations (MIC) demonstrating their effectiveness .
Compound | MIC (µg/mL) | Activity |
---|---|---|
Compound A | 25 | Active against B. subtilis |
Compound B | 50 | Active against E. coli |
Compound C | 100 | Weakly active |
Anticancer Activity
The anticancer potential of compounds similar to 2-(benzo[d]isoxazol-3-yl)-N-acetamide has been documented extensively. For example, certain benzoxazole derivatives have shown cytotoxic effects on various cancer cell lines including breast (MCF-7), lung (A549), and prostate cancer cells (PC3) .
The mechanisms through which these compounds exert their biological effects often involve the inhibition of specific enzymes or pathways critical to pathogen survival or cancer cell proliferation. For example:
- Inhibition of DNA synthesis : Some derivatives may interfere with nucleic acid synthesis in bacteria or cancer cells.
- Modulation of signaling pathways : Compounds may affect pathways such as apoptosis or cell cycle regulation.
Case Studies
- Antibacterial Efficacy : A study conducted by Sato et al. (2001) evaluated a series of benzoxazole derivatives against various bacterial strains. The results indicated that certain modifications to the benzoxazole ring significantly enhanced antibacterial activity .
- Cytotoxicity in Cancer Cells : Research published by Giordano et al. (2019) revealed that specific modifications to the benzo[d]isoxazole structure resulted in increased cytotoxicity against MCF-7 breast cancer cells. The study highlighted the importance of substituent placement on the benzene ring for enhancing activity .
Eigenschaften
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-N-[[8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N7O3/c1-11-21-19(29-24-11)13-6-4-8-26-16(22-23-18(13)26)10-20-17(27)9-14-12-5-2-3-7-15(12)28-25-14/h2-8H,9-10H2,1H3,(H,20,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPGRWHYTLFHHQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=CN3C2=NN=C3CNC(=O)CC4=NOC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.